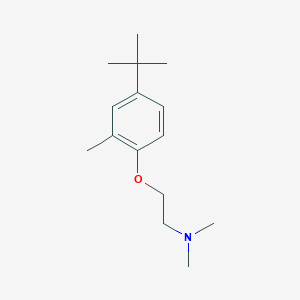
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine is an organic compound with a complex structure that includes a phenoxy group substituted with tert-butyl and methyl groups, and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-tert-butyl-2-methylphenol with N,N-dimethylethanolamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond . The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine can undergo several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amines or alcohols.
科学的研究の応用
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ethanamine moiety can act as a ligand for various biological targets, influencing cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the ethanamine moiety.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine is unique due to the presence of both the phenoxy and ethanamine groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-11-13(15(2,3)4)7-8-14(12)17-10-9-16(5)6/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOSVOSXOLKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N4-[(FURAN-2-YL)METHYL]-N2-METHYL-6-(MORPHOLIN-4-YL)-N2-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5782772.png)
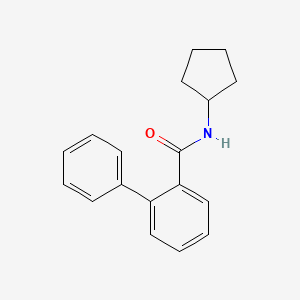
![2-{[1,1'-BIPHENYL]-2-YL}-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5782782.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)
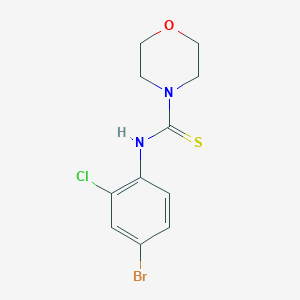
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
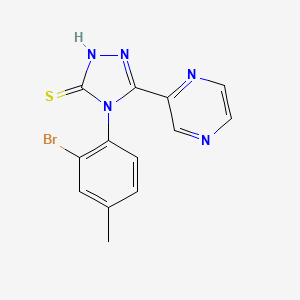
![(3-Ethoxy-4-hydroxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione](/img/structure/B5782806.png)
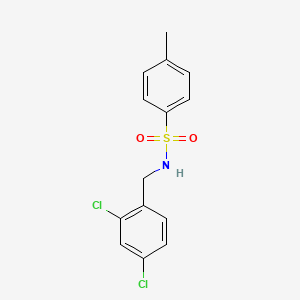
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5782824.png)
![2-(4-FLUOROPHENOXY)-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)ACETAMIDE](/img/structure/B5782833.png)
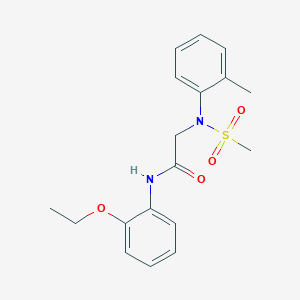
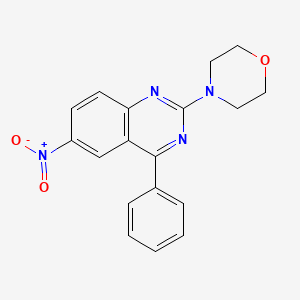
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5782873.png)
